molecular formula C9H4Cl2FN B598346 3,4-Dichloro-7-fluoroquinoline CAS No. 1204810-51-4

3,4-Dichloro-7-fluoroquinoline

Cat. No.: B598346
CAS No.: 1204810-51-4
M. Wt: 216.036
InChI Key: HHLWDPXPWAROFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-7-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloroaniline with ethoxy diethyl methylene malonate, followed by cyclization, hydrolysis, decarboxylation, and chlorination . The reaction conditions often involve high temperatures and the use of solvents like toluene and reagents such as phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-fluoroquinoline
  • 2-Chloro-3-chloromethyl-7-fluoroquinoline
  • 3,4-Dichloro-6-fluoroquinoline
  • 3,4-Dichloro-8-fluoroquinoline
  • 4-Bromo-7-fluoroquinoline

Uniqueness

3,4-Dichloro-7-fluoroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinoline ring enhances its reactivity and potential biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

3,4-dichloro-7-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLWDPXPWAROFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671171
Record name 3,4-Dichloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-51-4
Record name 3,4-Dichloro-7-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204810-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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